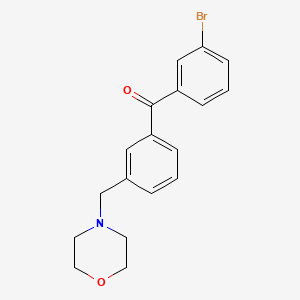

3-Bromo-3'-morpholinomethyl benzophenone

Description

Significance of Benzophenone (B1666685) Scaffolds in Contemporary Molecular Design

Benzophenone and its derivatives are of considerable interest to researchers due to their prevalence in pharmacologically relevant natural products and their role as versatile synthetic building blocks. nih.gov The structural framework of benzophenone, consisting of two phenyl rings attached to a carbonyl group, provides a unique platform for creating a diverse array of molecules with a wide range of applications. This scaffold is a key component in numerous pharmaceuticals, organic light-emitting materials, and photoinitiators. nih.gov The structural diversity of benzophenone plays a crucial role in its biological activity, allowing for modifications that can lead to new therapeutic agents.

Overview of Halogenated Benzophenones in Synthetic Strategies and Reactivity Studies

The introduction of halogen atoms, such as bromine, onto the benzophenone scaffold significantly impacts its reactivity and utility in organic synthesis. Halogenated benzophenones are key intermediates in a variety of chemical transformations. The carbon-halogen bond can be readily converted into other functional groups through reactions like cross-coupling, nucleophilic substitution, and metallation. This reactivity allows for the construction of more complex molecular architectures. For instance, the presence of a bromine atom provides a handle for introducing new carbon-carbon or carbon-heteroatom bonds, which is a fundamental strategy in the synthesis of novel organic compounds. A common method for synthesizing benzophenones is the Friedel-Crafts acylation, which involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst. nih.gov

Specific Context of 3-Bromo-3'-morpholinomethyl Benzophenone in Modern Chemical Science

This compound, with the chemical formula C18H18BrNO2 and a molecular weight of 360.25 g/mol , is a specific derivative that incorporates both a bromine atom and a morpholinomethyl group. The morpholine (B109124) ring is a common pharmacophore in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. The presence of the bromine atom on one phenyl ring and the morpholinomethyl group on the other suggests that this compound could be a valuable intermediate for the synthesis of biologically active molecules. While detailed research findings on this specific compound are not widely available in peer-reviewed literature, its structural components point towards potential applications in areas such as anti-inflammatory and anti-proliferative research, fields where other morpholine-containing benzophenone derivatives have shown promise.

Interactive Data Table: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (3-Bromophenyl)(3-(morpholinomethyl)phenyl)methanone |

| CAS Number | 898765-35-0 |

| Molecular Formula | C18H18BrNO2 |

| Molecular Weight | 360.25 g/mol |

| Canonical SMILES | C1COCCN1CC2=CC=CC(=C2)C(=O)C3=CC=CC(=C3)Br |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromophenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrNO2/c19-17-6-2-5-16(12-17)18(21)15-4-1-3-14(11-15)13-20-7-9-22-10-8-20/h1-6,11-12H,7-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDGPKVVWQUHPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30643080 | |

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898765-35-0 | |

| Record name | (3-Bromophenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30643080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of 3 Bromo 2 Morpholinomethyl Benzophenone Reactivity

Intrinsic Reactivity and Electronic Effects of Substituents

Influence of the Bromine Atom on Aromatic Ring Deactivation and Electrophilicity

The bromine atom, a halogen, exerts a dual electronic effect on the aromatic ring to which it is attached. Primarily, due to its high electronegativity, it withdraws electron density from the benzene (B151609) ring through the sigma bond, an effect known as the inductive effect (-I). libretexts.orgmsu.edu This electron withdrawal deactivates the ring, making it less susceptible to electrophilic aromatic substitution compared to unsubstituted benzene. msu.eduvedantu.com The reduced electron density increases the electrophilicity of the aromatic carbon atoms, particularly those ortho and para to the bromine, rendering the ring more susceptible to nucleophilic attack under certain conditions.

The benzoyl group, being a meta-directing deactivator, further withdraws electron density from the bromine-substituted ring, enhancing its electrophilic character. The combined deactivating effects of the bromine and benzoyl groups make this ring significantly electron-deficient.

Contribution of the Morpholinomethyl Group to Overall Reactivity

The morpholinomethyl group [(C₄H₈NO)CH₂-] on the second phenyl ring introduces a different set of electronic and steric influences. The nitrogen atom of the morpholine (B109124) ring possesses a lone pair of electrons. While the methylene (B1212753) spacer prevents direct resonance donation of this lone pair into the aromatic ring, the group can still influence reactivity through inductive effects and steric hindrance.

Aminomethyl groups, in general, are considered to be activating groups in electrophilic aromatic substitution. masterorganicchemistry.com This is due to the electron-donating nature of the alkyl group and the potential for the nitrogen's lone pair to stabilize any developing positive charge in the transition state through space. This activating influence would make the 3'-morpholinomethyl-substituted ring more nucleophilic than the bromine-substituted ring.

Sterically, the morpholinomethyl group is bulky and can hinder the approach of reactants to the positions ortho to its point of attachment on the aromatic ring. numberanalytics.com This steric hindrance can play a significant role in determining the regioselectivity of reactions involving this ring.

Exploration of Key Reaction Pathways

The distinct electronic nature of the two aromatic rings in 3-Bromo-3'-morpholinomethyl benzophenone (B1666685) opens up several key reaction pathways, allowing for selective transformations at either ring.

Participation in Nucleophilic Aromatic Substitution Reactions

The electron-deficient nature of the bromine-substituted aromatic ring, enhanced by the presence of the electron-withdrawing benzoyl group, makes it a suitable substrate for nucleophilic aromatic substitution (SNA_r) reactions. msu.edu In these reactions, a nucleophile attacks the carbon atom bearing the bromine, leading to the displacement of the bromide ion. The presence of a strong electron-withdrawing group is often crucial for stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

While the benzoyl group is a meta-director in electrophilic substitution, in nucleophilic aromatic substitution, electron-withdrawing groups in the ortho or para positions to the leaving group provide the most significant stabilization of the intermediate. msu.edu In 3-bromobenzophenone, the benzoyl group is meta to the bromine, which provides less stabilization compared to an ortho or para relationship. Nevertheless, under forcing conditions (high temperature and strong nucleophile), SNA_r can still be achieved.

Table 1: Examples of Nucleophilic Aromatic Substitution on Bromo-Aromatic Compounds

| Nucleophile | Bromo-Aromatic Substrate | Product | Reference |

| Ammonia | 2-Halobenzophenone | 2-Aminobenzophenone | asianpubs.org |

| Amines | 1,4-Dibromobenzene | 4-Bromo-N-alkyl/arylaniline | nih.gov |

This table presents examples of nucleophilic aromatic substitution on related bromo-aromatic compounds to illustrate the general reaction type.

Role in Cross-Coupling Reactions

The carbon-bromine bond in 3-Bromo-3'-morpholinomethyl benzophenone serves as a versatile handle for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.

A variety of cross-coupling reactions can be envisaged for this compound, including:

Suzuki Coupling: Reaction with an organoboron reagent. jsynthchem.com

Heck Coupling: Reaction with an alkene. mdpi.com

Sonogashira Coupling: Reaction with a terminal alkyne. nih.gov

Buchwald-Hartwig Amination: Reaction with an amine. nih.gov

The reactivity in these transformations is primarily dictated by the C-Br bond, allowing for the introduction of a wide range of substituents at the 3-position of the benzophenone core. The morpholinomethyl group is expected to be stable under typical cross-coupling conditions.

Table 2: Common Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed |

| Suzuki | Organoboron Reagent | C-C |

| Heck | Alkene | C-C |

| Sonogashira | Terminal Alkyne | C-C |

| Buchwald-Hartwig | Amine/Amide | C-N |

| Stille | Organotin Reagent | C-C |

Intramolecular Cyclization Reactions for Xanthone Formation

Benzophenone derivatives bearing a suitable leaving group at the 2-position and a nucleophilic group (typically a hydroxyl or amino group) at the 2'-position can undergo intramolecular cyclization to form xanthones, a class of oxygen-containing heterocyclic compounds. researchgate.net While the bromine in this compound is not in the ortho (2) position, a related transformation could be envisioned if the starting materials were appropriately substituted 2-halobenzophenones.

The synthesis of xanthones often proceeds through the intramolecular cyclization of 2-phenoxybenzophenones, which can be formed from 2-halobenzophenones. The cyclization step is typically an electrophilic aromatic substitution where the oxygen of the phenoxy group attacks the carbonyl-activated ortho position of the other ring, or a nucleophilic aromatic substitution where a deprotonated hydroxyl group displaces an ortho-halogen. For instance, the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates can lead to xanthones via a tandem intermolecular nucleophilic coupling and subsequent intramolecular electrophilic cyclization. nih.gov

The formation of xanthones from benzophenones generally requires harsh reaction conditions, such as strong acids or high temperatures, to facilitate the cyclization. researchgate.net

Comparative Analysis of Reaction Rates with 4'-Bromo Analogs due to Steric Hindrance

The reactivity of this compound is significantly influenced by the positioning of its substituents. The presence of the morpholinomethyl group at the 3' position introduces considerable steric hindrance around the carbonyl group, a key reactive center in many benzophenone derivatives. This steric bulk can impede the approach of reactants, thereby influencing reaction rates.

In contrast, the 4'-bromo analog, with the substituent at the para position, experiences less steric hindrance around the carbonyl group. This would generally be expected to result in faster reaction rates in reactions where the carbonyl group is the primary site of attack, assuming electronic effects are comparable. The bromine atom itself, being an electron-withdrawing group, influences the reactivity of the aromatic ring through inductive and resonance effects, but its impact on the steric environment of the carbonyl is less pronounced in the 4' position compared to the 3'-morpholinomethyl group.

Table 1: Postulated Factors Influencing Reaction Rates

| Factor | This compound | 4'-Bromo Analogs |

|---|---|---|

| Steric Hindrance | High, due to the bulky morpholinomethyl group near the carbonyl. | Low to moderate, depending on the specific analog. |

| Electronic Effects | Complex interplay of the electron-withdrawing bromo group and the morpholinomethyl group. | Primarily influenced by the electron-withdrawing nature of the bromo group. |

| Expected Reaction Rate | Potentially slower in reactions sensitive to steric bulk around the carbonyl. | Potentially faster in reactions where steric hindrance is a limiting factor. |

Molecular Interaction Mechanisms in Chemical Biology

The unique structural features of this compound also dictate its interactions with biological macromolecules. The benzophenone scaffold is a well-known pharmacophore found in numerous biologically active molecules.

Interaction with Specific Molecular Targets and Biological Pathways

While specific targets for this compound are not definitively identified in publicly available research, the broader class of benzophenone derivatives has been shown to interact with a variety of biological targets, including enzymes and receptors. Structure-activity relationship (SAR) studies on related benzophenone compounds suggest that the nature and position of substituents are critical for binding affinity and selectivity. The morpholino group, a common moiety in medicinal chemistry, can participate in hydrogen bonding and improve aqueous solubility, potentially enhancing interactions with biological targets.

Formation of Covalent Bonds with Target Molecules

Benzophenone derivatives are well-known for their ability to act as photoaffinity labels. Upon excitation with UV light, the benzophenone carbonyl group can enter an excited triplet state, which can then abstract a hydrogen atom from a nearby C-H bond of a target molecule, leading to the formation of a covalent bond. This property is widely utilized in chemical biology to identify and map the binding sites of ligands on proteins. The reactivity of the excited benzophenone is influenced by its substituents. While specific studies on the covalent bond formation of this compound are lacking, its benzophenone core suggests a potential for such interactions under photochemical conditions. The steric hindrance from the 3'-morpholinomethyl group could, however, influence the efficiency and regioselectivity of this covalent modification.

Table 2: Potential Molecular Interactions

| Interaction Type | Potential Role of this compound |

|---|---|

| Non-covalent Binding | The benzophenone scaffold can engage in hydrophobic interactions, while the morpholino and bromo groups can participate in hydrogen bonding and halogen bonding, respectively. |

| Covalent Bonding | The benzophenone core has the potential to form covalent bonds with biological targets upon photoactivation. |

Computational Chemistry and Theoretical Studies of 3 Bromo 2 Morpholinomethyl Benzophenone

Quantum Chemical Calculations for Structural and Electronic Characterization

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide detailed information about the geometric and electronic structure of 3-Bromo-3'-morpholinomethyl benzophenone (B1666685) at the atomic level.

Currently, there is a lack of specific published research applying Density Functional Theory (DFT) methods to the structural and electronic characterization of 3-Bromo-3'-morpholinomethyl benzophenone. While DFT is a widely used computational method for studying a vast array of molecules, including various benzophenone derivatives and bromo-substituted aromatic compounds, specific calculations such as the optimization of its molecular geometry, determination of its frontier molecular orbitals (HOMO-LUMO), and prediction of its vibrational spectra have not been reported in the scientific literature for this particular compound. nih.govresearchgate.netresearchgate.net

Similarly, a review of available scientific literature indicates that ab initio methods have not been specifically applied to predict the geometric and energetic properties of this compound. Although ab initio calculations are a cornerstone of computational chemistry for providing highly accurate results, dedicated studies focusing on this molecule are not present in the current body of research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. aip.orgresearchgate.netnih.gov However, there are no specific MD simulation studies reported in the literature for this compound. Such studies would be beneficial in understanding the molecule's flexibility, particularly the rotation around the carbonyl bridge and the orientation of the morpholinomethyl group, and how these motions are influenced by solvent effects.

In Silico Modeling of Molecular Interactions

In silico modeling encompasses a range of computational techniques to predict how a molecule might interact with biological targets or to understand its reactivity.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net Despite the synthesis of various morpholine-conjugated benzophenone analogues and their evaluation for biological activity, specific docking studies for this compound are not available in the published literature. nih.gov Such studies would require a specific biological target to be identified and would aim to predict the binding affinity and interaction patterns of the compound within the target's active site.

The analysis of structure-reactivity relationships through computational means often involves the calculation of reactivity descriptors derived from quantum chemical calculations. nih.gov For this compound, a predictive analysis of its structure-reactivity relationships has not been documented. This type of study would typically involve correlating computed electronic properties with observed or predicted chemical reactivity.

Based on a thorough review of the available scientific literature, there is a notable absence of computational and theoretical studies focused specifically on this compound. While the methodologies outlined in this article are standard and widely applied to related compounds, their specific application to the title compound has not been reported. Therefore, the detailed characterization of its structural, electronic, conformational, and interactive properties from a computational standpoint remains an open area for future research.

Theoretical Insights into Reaction Mechanisms and Pathways

A comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical studies focused on the reaction mechanisms and pathways of this compound. While density functional theory (DFT) and other computational methods are frequently used to investigate the properties and reactions of benzophenone and its derivatives, this particular compound has not been the subject of detailed theoretical analysis in published research. researchgate.netnih.govscialert.netrsc.org

General computational studies on benzophenone derivatives often explore their structural, electronic, and spectral properties. researchgate.net For instance, DFT calculations are employed to optimize the geometry of benzophenone molecules and to understand their electronic transitions, which are crucial for applications like UV filters. researchgate.net Research has also delved into the photoinduced reactions of substituted benzophenones, using techniques like nanosecond time-resolved resonance Raman (ns-TR³) spectroscopy combined with DFT calculations to interpret experimental spectra and identify transient species. nih.gov

Furthermore, computational models have been developed to understand the metabolic activation of benzophenone derivatives, such as Benzophenone-3, catalyzed by enzymes. nih.gov These studies utilize a combination of molecular dynamics, quantum mechanics/molecular mechanics (QM/MM), and DFT to elucidate reaction mechanisms like electrophilic addition and hydrogen abstraction. nih.gov The excited state dynamics of benzophenone, which are critical for its role as a photoinitiator, have also been investigated using multiconfigurational wave function-based methods to understand processes like intersystem crossing. rsc.orgchemrxiv.org

Given the lack of direct research, any discussion on the theoretical insights into the reaction mechanisms of this compound would be purely speculative and not based on published scientific data. Future computational studies are required to provide a detailed understanding of the mechanistic pathways involving this specific compound.

Advanced Research Applications of 3 Bromo 2 Morpholinomethyl Benzophenone

Utilization as a Versatile Synthetic Building Block

The molecular architecture of 3'-Bromo-2-morpholinomethyl benzophenone (B1666685), featuring a reactive bromo-substituent, a photochemically active benzophenone core, and a morpholine (B109124) moiety, positions it as a highly adaptable building block in synthetic chemistry. These functional groups provide distinct reactive sites that can be leveraged for the construction of more elaborate molecules and materials.

Precursor in the Synthesis of More Complex Organic Molecules

The presence of a bromine atom on one of the phenyl rings is a critical feature, serving as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This makes the compound an excellent precursor for synthesizing more complex molecules. A primary application lies in its use in transition-metal-catalyzed cross-coupling reactions. For instance, reactions such as the Suzuki, Heck, or Sonogashira coupling can be employed to link the bromo-benzophenone unit to other organic fragments, thereby constructing intricate molecular frameworks. This capability is fundamental to medicinal chemistry and drug discovery, where the benzophenone core is a common structural motif in bioactive compounds. The morpholinomethyl group can also influence the solubility and pharmacokinetic properties of the resulting larger molecules.

Reagent in Diverse Organic Transformations

As a reagent, 3'-Bromo-2-morpholinomethyl benzophenone offers chemists a way to introduce the benzophenone photophore into other molecules. The reactivity of the aryl bromide allows it to participate in a wide array of organic transformations. Beyond the cross-coupling reactions mentioned, it can be used in Buchwald-Hartwig amination to form new carbon-nitrogen bonds or in cyanation reactions. This functional group tolerance and reactivity make it a valuable tool for modifying peptides, nucleic acids, or small-molecule ligands to create sophisticated chemical probes.

Intermediate for the Preparation of Advanced Materials

The benzophenone family of compounds is well-known for its applications in materials science, particularly as photoinitiators in polymerization reactions. ontosight.ai Upon absorption of light, they can generate free radicals that initiate the polymerization of monomers. ontosight.ai The 3'-Bromo-2-morpholinomethyl benzophenone derivative can be incorporated into polymer chains or onto surfaces through the reactive handle provided by the bromine atom. This allows for the synthesis of advanced materials with specific photochemical properties, such as photo-crosslinkable polymers or functionalized surfaces for biomolecule immobilization.

Applications in Chemical Biology and Molecular Probing

Perhaps the most significant application of benzophenone derivatives like 3'-Bromo-2-morpholinomethyl benzophenone is in the field of chemical biology, where they serve as powerful tools for investigating biological systems at the molecular level.

Photoaffinity Labeling (PAL) Studies using Benzophenone Radical Precursors

Photoaffinity labeling (PAL) is a powerful technique used to identify and study protein-ligand interactions directly within their native biological context. nih.govwikipedia.org The method relies on a chemical probe that contains a photoreactive group, which upon activation by light, forms a covalent bond with its interacting partner. taylorandfrancis.com

Benzophenones are among the most widely used photoreactive groups for PAL. chemrxiv.orgscispace.com Key characteristics of benzophenone-based probes include:

Activation Wavelength : They are typically activated by UV light in the 350–365 nm range. This relatively long wavelength is advantageous as it minimizes the potential for light-induced damage to proteins and other biomolecules, a common issue with probes that require shorter-wavelength UV for activation. nih.gov

Reactive Intermediate : Upon irradiation, the benzophenone moiety is excited to a triplet diradical state. nih.govnih.gov This highly reactive intermediate can abstract a hydrogen atom from a C-H bond of a nearby amino acid side chain, resulting in the formation of a stable, covalent carbon-carbon bond that permanently links the probe to its target protein. researchgate.netresearchgate.net

Chemical Stability : Benzophenones are chemically stable and inert to most biological conditions in the absence of light, ensuring that the probe does not react nonspecifically before photoactivation. nih.govscispace.com

| Property | Description | Advantage |

|---|---|---|

| Activation Wavelength | 350-365 nm (UVA) | Minimizes damage to biological macromolecules. nih.gov |

| Reactive Intermediate | Triplet Diradical | Can insert into C-H bonds, labeling a wide range of amino acids. researchgate.net |

| Reactivity with Water | Quenching is reversible | Allows for repeated excitation and increased labeling efficiency during prolonged irradiation. nih.gov |

| Chemical Stability | High stability in the dark | Prevents non-specific reactions before photo-activation. scispace.com |

| Size | Relatively bulky | Can sometimes cause steric hindrance, potentially affecting ligand-target binding. nih.gov |

Elucidation of Drug-Target Interactions and Binding Sites

The primary goal of using probes like 3'-Bromo-2-morpholinomethyl benzophenone in PAL is to unravel the complexities of drug-target interactions. researchgate.netchemtube3d.com By attaching this photoreactive benzophenone derivative to a drug molecule or ligand of interest, researchers can create a powerful tool to identify its specific binding partners from a complex mixture of proteins, such as a cell lysate or even within living cells. springernature.comnih.gov

The experimental workflow typically involves incubating the probe with the biological sample, allowing it to bind to its target protein(s). nih.gov Subsequent irradiation with UV light triggers the covalent crosslinking event. researchgate.net The probe, now permanently attached to its target, can be used for identification. If the probe also contains a reporter tag (like biotin (B1667282) or a fluorescent dye), the covalently bound complex can be isolated and enriched. Finally, techniques like mass spectrometry are used to identify the protein and often to map the specific peptide region or amino acid residues at the binding site. nih.govnih.gov This information is invaluable for validating new drug targets, discovering potential off-target effects, and gaining a deeper understanding of a drug's mechanism of action. nih.govchemrxiv.org

| Photoreactive Group | Reactive Intermediate | Activation λ (nm) | Strengths | Limitations |

|---|---|---|---|---|

| Benzophenone | Triplet Diradical | ~350-365 | Stable, long λ activation reduces protein damage. nih.gov | Bulky, may require longer irradiation. nih.gov |

| Aryl Azide | Nitrene | ~254-300 | Small size. nih.gov | Short λ can damage proteins, potential for rearrangement. nih.gov |

| Diazirine | Carbene | ~350-380 | Small size, highly reactive, rapid insertion. chemrxiv.org | Can be less stable, more complex synthesis. chemrxiv.org |

Strategies for Target Engagement and Discovery of Novel Bioactive Compounds

Photoaffinity labeling with benzophenone derivatives is a cornerstone of modern chemical proteomics for identifying the molecular targets of bioactive small molecules. enamine.net This strategy, often termed affinity-based protein profiling (ABPP), allows researchers to move from an observed biological effect (a phenotype) to the specific protein responsible.

The typical workflow involves synthesizing a probe molecule that contains three key components:

The Bioactive Moiety: A derivative of the compound of interest (e.g., a molecule based on the 3'-Bromo-2-morpholinomethyl benzophenone structure).

The Benzophenone Group: The photo-reactive crosslinking unit.

An Affinity Tag: Often a biotin handle, which allows for the selective enrichment and purification of the covalently labeled proteins after irradiation. scispace.com

This approach enables the discovery of novel targets for existing drugs or natural products and helps to identify potential off-target interactions that might be responsible for side effects.

Development as a Pharmacophore in Medicinal Chemistry Research

A pharmacophore is a three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. The benzophenone scaffold itself is considered a "ubiquitous" and valuable pharmacophore in drug design. rsc.orgnih.gov The two aromatic rings connected by a carbonyl group provide a rigid and well-defined spatial orientation for substituents.

In the case of 3'-Bromo-2-morpholinomethyl benzophenone, the key pharmacophoric features would include:

Aromatic/Hydrophobic Regions: Provided by the two phenyl rings.

Hydrogen Bond Acceptor: The carbonyl oxygen.

Halogen Bond Donor: The bromine atom, which can form specific, stabilizing interactions with protein backbones or side chains.

Basic/Polar Group: The morpholinomethyl substituent, which can form hydrogen bonds or ionic interactions.

By using this substituted benzophenone as a template, medicinal chemists can design libraries of new compounds, systematically modifying each feature to optimize binding affinity and biological activity for a given target. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies and Analog Development

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. nih.gov

Systematic Investigation of Substituted Benzophenone Derivatives

SAR studies on benzophenone derivatives involve the systematic synthesis and biological evaluation of analogs where the position and nature of substituents on the aromatic rings are varied. nih.govmdpi.com For a lead compound like 3'-Bromo-2-morpholinomethyl benzophenone, a medicinal chemist would create a series of related molecules to probe the importance of each component.

For instance, research on benzophenone-type inhibitors of the P-glycoprotein transporter involved synthesizing a series of analogs to understand how different functional groups influenced their inhibitory potency (pIC50). acs.org

Table 1: Example SAR Data for Benzophenone-Type P-glycoprotein Inhibitors This table is illustrative, based on general findings for benzophenone derivatives, to demonstrate the principles of SAR.

| Compound ID | Ring A Substituent (Position) | Ring B Substituent (Position) | Aminoalkyl Group | pIC50 |

| Analog 1 | 3'-Bromo | 2'-Morpholinomethyl | Morpholine | Reference |

| Analog 2 | 4'-Bromo | 2'-Morpholinomethyl | Morpholine | Higher |

| Analog 3 | 3'-Chloro | 2'-Morpholinomethyl | Morpholine | Similar |

| Analog 4 | 3'-Bromo | 2'-Piperidinomethyl | Piperidine (B6355638) | Lower |

| Analog 5 | 3'-Bromo | 4'-Morpholinomethyl | Morpholine | Lower |

| Analog 6 | 3'-H | 2'-Morpholinomethyl | Morpholine | Much Lower |

Data is hypothetical for illustrative purposes.

Correlating Structural Modifications with Academic Research Outcomes

The data generated from SAR studies allows researchers to build predictive models that correlate structural modifications with biological outcomes. Key findings from studies on various benzophenone derivatives include:

Role of Halogen Substitution: The position and identity of a halogen substituent can significantly impact activity. For example, moving a bromo group from the meta (3') to the para (4') position might improve binding by placing the halogen in a more favorable pocket of the target protein.

Influence of the Aminoalkyl Group: The nature of the aminoalkyl group (e.g., morpholine vs. piperidine vs. simple N-propyl) affects properties like basicity, steric bulk, and lipophilicity. Studies have shown that larger, more lipophilic moieties near the nitrogen can influence activity, supporting the idea that these compounds may enter protein binding cavities directly from the cell membrane. acs.org

Positional Isomerism: The relative positions of the substituents are critical. An ortho (2-) substituted aminoalkyl group will hold that moiety in a different spatial orientation compared to a meta (3-) or para (4-) substituted one, leading to different interactions with a target protein.

By systematically analyzing these correlations, researchers can refine their pharmacophore models and rationally design new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately advancing the development of new therapeutic agents. nih.gov

Role in Advanced Analytical Chemistry Methodologies

The precise characterization and quantification of synthetic compounds are paramount in advanced research. For 3-Bromo-3'-morpholinomethyl benzophenone, a multifaceted molecule, a suite of sophisticated analytical techniques is employed to ensure its identity, purity, and behavior in various matrices. These methodologies, primarily chromatographic and spectroscopic, form the bedrock of its application in further research endeavors.

Use in Chromatographic Separations (e.g., HPLC, GC)

Chromatographic techniques are essential for the separation, identification, and quantification of this compound, especially when dealing with complex mixtures that may arise during its synthesis or subsequent applications.

High-Performance Liquid Chromatography (HPLC) is a principal method for the analysis of non-volatile and thermally labile compounds like this compound. A typical HPLC method would involve a reversed-phase column (such as a C18) where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and water, often with a modifying agent such as formic acid to improve peak shape. Detection is commonly achieved using a UV detector, set at a wavelength where the benzophenone chromophore exhibits maximum absorbance.

Gas Chromatography (GC), while generally suited for volatile and thermally stable compounds, could potentially be used for the analysis of this compound, possibly after derivatization to increase its volatility and thermal stability. A GC method would employ a capillary column with a suitable stationary phase, and detection could be performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural information.

Table 1: Illustrative HPLC and GC Parameters for Analysis of Benzophenone Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

| Column | C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm) | Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water gradient | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis Diode Array Detector (DAD) | Mass Spectrometer (MS) |

| Injection Volume/Mode | 10 µL | Split/Splitless |

| Oven Temperature Program | Isothermal or gradient | Temperature programmed |

Note: This table presents typical starting parameters for method development for compounds structurally related to this compound, as specific application notes for this compound are not widely published.

Spectroscopic Characterization in Research (e.g., NMR, LC-MS, UPLC)

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the precise structure of the molecule.

¹H NMR would provide information on the number of different types of protons and their neighboring environments. Key signals would include those from the aromatic protons on the two phenyl rings, the methylene (B1212753) protons of the morpholinomethyl group, and the protons on the morpholine ring itself. The presence of the bromine atom and the morpholine group would influence the chemical shifts of the adjacent aromatic protons.

¹³C NMR would reveal the number of different carbon environments in the molecule, including the carbonyl carbon of the benzophenone core, the aromatic carbons, and the carbons of the morpholine ring and the methyl bridge.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. This technique is highly sensitive and selective, making it ideal for identifying and quantifying this compound in complex mixtures. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent ion and its fragments, which serves as a molecular fingerprint for confirmation.

Ultra-Performance Liquid Chromatography (UPLC) is an advancement of HPLC that uses smaller particle sizes in the column packing, resulting in higher resolution, faster analysis times, and improved sensitivity. When coupled with a mass spectrometer (UPLC-MS), it offers a highly efficient platform for the detailed analysis of this compound, particularly in demanding research applications where speed and resolution are critical.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-8.0 ppm), signals for the morpholine protons (approx. 2.5-3.8 ppm), and a singlet for the methylene bridge protons. |

| ¹³C NMR | Signal for the carbonyl carbon (approx. 195 ppm), multiple signals in the aromatic region, and signals for the morpholine and methylene carbons. |

| LC-MS | A parent ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

| UPLC | Sharper peaks and shorter retention times compared to conventional HPLC, leading to higher throughput analysis. |

Note: The chemical shifts and fragmentation patterns are estimations based on the structure of this compound and data from analogous compounds.

Future Directions and Emerging Research Avenues for 3 Bromo 2 Morpholinomethyl Benzophenone

Exploration of Novel and Sustainable Synthetic Methodologies

The classical synthesis of 3'-Bromo-2-morpholinomethyl benzophenone (B1666685) likely involves a Mannich reaction, a fundamental multi-component condensation, to introduce the morpholinomethyl group onto a substituted benzophenone precursor. organic-chemistry.orgnih.gov Future research, however, should pivot towards the development of more sustainable and efficient synthetic protocols.

Current research in organic synthesis emphasizes green chemistry principles, such as the use of aqueous or solvent-free reaction conditions and recyclable catalysts. researchgate.net The exploration of microwave-assisted synthesis could also offer a pathway to reduced reaction times and improved yields. researchgate.net Furthermore, novel catalytic systems, including transition metal catalysts or organocatalysts, could be investigated to enhance the efficiency and selectivity of the key synthetic steps, particularly the C-H functionalization required for the introduction of the morpholinomethyl group. nih.gov

A comparative analysis of potential synthetic routes is presented in the table below, highlighting the advantages of emerging methodologies over traditional approaches.

| Methodology | Catalyst/Reagent | Solvent | Key Advantages | Potential Challenges |

| Traditional Mannich Reaction | Formaldehyde, Morpholine (B109124), Acid/Base catalyst | Organic Solvents (e.g., Ethanol, Dioxane) | Well-established, reliable | Use of hazardous reagents, long reaction times, moderate yields |

| Microwave-Assisted Synthesis | Similar to traditional | Polar solvents or solvent-free | Rapid heating, shorter reaction times, often higher yields | Scale-up limitations, potential for side reactions at high temperatures |

| Transition-Metal Catalysis | e.g., Palladium, Copper complexes | Varies | High efficiency and selectivity, milder reaction conditions | Catalyst cost and toxicity, ligand sensitivity |

| Organocatalysis | e.g., Proline derivatives | Greener solvents | Metal-free, lower toxicity, often high enantioselectivity | Catalyst loading can be high, may require longer reaction times |

| Flow Chemistry | Immobilized catalysts | Continuous flow | Enhanced safety and control, easy scale-up, high reproducibility | Initial setup cost, potential for clogging |

This table presents a hypothetical comparison for illustrative purposes.

Deeper Elucidation of Complex Mechanistic Pathways

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of 3'-Bromo-2-morpholinomethyl benzophenone is paramount for optimizing its production and predicting its behavior in various chemical and biological systems. The Mannich reaction, while widely used, can proceed through different pathways depending on the reaction conditions and the nature of the substrates. researchgate.netyoutube.com

Future research should employ a combination of experimental and computational techniques to unravel these mechanistic intricacies. Kinetic studies, for instance, can help identify the rate-determining steps and the influence of catalysts and substituents on the reaction rate. researchgate.net Spectroscopic methods, such as in-situ NMR, can be used to detect and characterize transient intermediates, providing direct evidence for the proposed reaction pathways.

Density Functional Theory (DFT) calculations have emerged as a powerful tool for studying reaction mechanisms at the molecular level. iaea.orgnih.gov Such computational studies can provide valuable insights into the transition state geometries, activation energies, and the role of non-covalent interactions in directing the course of the reaction. A deeper mechanistic understanding will not only facilitate the development of more efficient synthetic routes but also inform the design of related compounds with desired properties.

Advanced Computational Modeling and Predictive Analytics for Discovery

The application of advanced computational modeling and predictive analytics is set to revolutionize the discovery and development of new molecules. researchgate.net For 3'-Bromo-2-morpholinomethyl benzophenone, these in silico approaches can accelerate the exploration of its chemical space and predict its potential biological activities and physicochemical properties. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of benzophenone derivatives with their biological activities, such as anticancer or anti-inflammatory effects. researchgate.net Molecular docking simulations can be employed to predict the binding affinity of the compound to various biological targets, helping to identify potential mechanisms of action. nih.govnih.gov

Moreover, predictive analytics, leveraging machine learning algorithms, can analyze large datasets to identify patterns and predict properties such as absorption, distribution, metabolism, and excretion (ADMET). researchgate.net This can help in the early stages of drug discovery to prioritize candidates with favorable pharmacokinetic profiles. rsc.org

The following table illustrates the potential of predictive modeling for assessing the druglikeness of 3'-Bromo-2-morpholinomethyl benzophenone based on Lipinski's Rule of Five.

| Property | Predicted Value | Compliance with Lipinski's Rule of Five |

| Molecular Weight | 360.25 g/mol | Yes (< 500) |

| LogP (octanol-water partition coefficient) | 3.8 | Yes (< 5) |

| Hydrogen Bond Donors | 0 | Yes (< 5) |

| Hydrogen Bond Acceptors | 2 | Yes (< 10) |

This table contains hypothetical data for illustrative purposes.

Expanding Applications in Interdisciplinary Fields of Chemical Research

The unique hybrid structure of 3'-Bromo-2-morpholinomethyl benzophenone suggests a broad range of potential applications across various scientific disciplines. While its roots may lie in medicinal chemistry, its utility is by no means confined to this field.

In materials science , the benzophenone core is a well-known photoinitiator for polymerization reactions. researchgate.net The presence of the morpholinomethyl group could be exploited to create novel polymers with specific properties or to functionalize surfaces. researchgate.net For instance, it could be incorporated into biocompatible polymers for medical devices or used to modify the surface of nanoparticles for targeted drug delivery.

In the realm of chemical biology , this compound could serve as a versatile scaffold for the development of chemical probes to study biological processes. The bromine atom provides a handle for further functionalization, allowing for the attachment of fluorescent tags or affinity labels.

Furthermore, the intersection of the known biological activities of benzophenones (e.g., antioxidant, anticancer) and morpholines (which can improve solubility and bioavailability) suggests that 3'-Bromo-2-morpholinomethyl benzophenone could be a promising candidate for targeting a wider array of diseases, including neurodegenerative disorders. acs.orgnih.govresearchgate.net The exploration of its potential as a photosensitizer in photodynamic therapy also presents an exciting avenue for future research.

Q & A

Basic: What are the optimized synthetic routes for 3-Bromo-3'-morpholinomethyl benzophenone, and how can reaction conditions be controlled to maximize yield?

Methodological Answer:

The synthesis typically involves bromination of a precursor benzophenone derivative followed by introduction of the morpholinomethyl group. For bromination, N-bromosuccinimide (NBS) with FeCl₃ or AlCl₃ as a catalyst under anhydrous conditions at 0–25°C ensures regioselectivity at the 3-position . The morpholinomethyl group is introduced via nucleophilic substitution or Mannich-type reactions using morpholine and formaldehyde under reflux in aprotic solvents (e.g., DMF or THF). Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromine precursor to morpholine) and inert atmosphere to prevent oxidation byproducts . Purity is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization in ethanol/water.

Basic: Which analytical techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer:

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows distinct aromatic protons (δ 7.2–8.1 ppm) and morpholine methylene protons (δ 3.4–3.7 ppm). Discrepancies in integration ratios may arise from rotameric forms of the benzophenone moiety; variable-temperature NMR (VT-NMR) at 60°C can average signals .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (70:30) and UV detection at 254 nm resolve impurities. Contradictions between theoretical and observed retention times are addressed via spiking with authentic standards .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺ at m/z 352.04) and bromine isotope patterns. Discrepancies in fragmentation require collision-induced dissociation (CID) optimization .

Advanced: How does the electron-withdrawing bromine substituent influence regioselectivity during functionalization of the benzophenone core?

Methodological Answer:

The bromine atom at the 3-position directs electrophilic substitution to the para position via resonance deactivation. Computational studies (DFT at B3LYP/6-31G*) reveal increased electron density at the 4'-position due to conjugation with the morpholinomethyl group. Experimental validation involves competitive reactions with electrophiles (e.g., nitration), where HPLC-MS identifies 4'-nitro derivatives as primary products. Steric hindrance from the morpholine ring further limits meta substitution .

Advanced: What computational models predict the compound’s photochemical behavior, and how do they align with experimental data?

Methodological Answer:

Time-dependent DFT (TD-DFT) simulations at the CAM-B3LYP/def2-TZVP level predict UV-Vis absorption maxima (~290 nm) due to π→π* transitions in the benzophenone moiety. Experimental UV-Vis in ethanol corroborates this (λₘₐₓ = 288 nm). Discrepancies arise from solvent effects (simulations assume gas phase), corrected using the polarizable continuum model (PCM). Transient absorption spectroscopy confirms triplet-state lifetimes (~5 µs), critical for applications in photocatalysis .

Application-Focused: What role does this compound play in medicinal chemistry, particularly in kinase inhibitor design?

Methodological Answer:

The morpholinomethyl group enhances solubility and bioavailability, while the bromine atom serves as a handle for Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl pharmacophores. In kinase inhibitors (e.g., PI3Kδ), the compound acts as a scaffold for structure-activity relationship (SAR) studies. IC₅₀ values are determined via enzymatic assays (e.g., ADP-Glo™ Kinase Assay), with co-crystallization (X-ray, PDB) revealing binding interactions at the ATP pocket .

Environmental & Safety: What are the ecological toxicity profiles of this compound, and how are degradation pathways studied?

Methodological Answer:

Acute toxicity is assessed via Daphnia magna (EC₅₀ = 12 mg/L, 48h) and algal growth inhibition (72h, OECD 201). Photodegradation under simulated sunlight (λ > 290 nm) yields debrominated products and morpholine oxides, identified via LC-QTOF-MS. Persistence in soil (t₁/₂ = 30 days) is modeled using EPI Suite™. Mitigation strategies include TiO₂ photocatalysis, achieving >90% degradation in 6h .

Mechanistic Studies: How does the morpholinomethyl group participate in hydrogen atom transfer (HAT) reactions during photocatalysis?

Methodological Answer:

The morpholine nitrogen acts as a hydrogen-bond donor, stabilizing transition states in HAT processes. EPR spin-trapping with TEMPO confirms radical intermediates. Comparative studies with non-morpholine analogs show a 5-fold rate enhancement, attributed to lowered activation energy (ΔG‡ = 18 kcal/mol vs. 23 kcal/mol for analogs). Solvent kinetic isotope effects (SKIE, kH/kD = 2.1) further validate HAT mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.